Methyl 2-bromodec-2-en-4-ynoate

Description

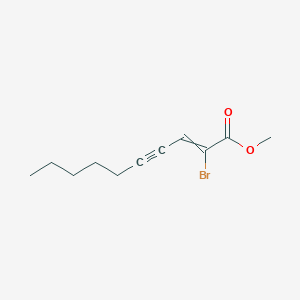

Methyl 2-bromodec-2-en-4-ynoate is a synthetic brominated unsaturated methyl ester with the molecular formula $ \text{C}{11}\text{H}{13}\text{BrO}2 $. Its structure features a conjugated system comprising a bromine atom at position 2, a double bond between carbons 2–3 ($ \text{CH}2=\text{CBr} $), and a triple bond between carbons 4–5 ($ \text{C≡C} $), followed by a six-carbon aliphatic chain and a methyl ester group. This unique arrangement of functional groups—bromine, alkene, alkyne, and ester—imparts distinct reactivity, making it valuable in organic synthesis for cross-coupling reactions, cycloadditions, or as a precursor for bioactive molecules.

Properties

CAS No. |

919123-68-5 |

|---|---|

Molecular Formula |

C11H15BrO2 |

Molecular Weight |

259.14 g/mol |

IUPAC Name |

methyl 2-bromodec-2-en-4-ynoate |

InChI |

InChI=1S/C11H15BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h9H,3-6H2,1-2H3 |

InChI Key |

VMODGBLMDFXKHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC=C(C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromodec-2-en-4-ynoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-decynoate using N-bromosuccinimide (NBS) under photochemical conditions . The reaction typically requires a solvent such as carbon tetrachloride and irradiation with light to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromodec-2-en-4-ynoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The alkyne and alkene groups can participate in addition reactions with halogens, hydrogen, and other reagents.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of azides, thiols, or amines.

Addition: Formation of dibromo compounds or hydrogenated products.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromodec-2-en-4-ynoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromodec-2-en-4-ynoate involves its reactivity with various biological targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The alkyne and alkene groups can undergo cycloaddition reactions, forming stable adducts with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| This compound | $ \text{C}{11}\text{H}{13}\text{BrO}_2 $ | Bromo, alkene, alkyne, ester | Br, C≡C, CH$_2$=CBr |

| Methyl Salicylate | $ \text{C}8\text{H}8\text{O}_3 $ | Phenolic hydroxyl, ester | Benzene ring, -OH |

| Sandaracopimaric Acid Methyl Ester | $ \text{C}{21}\text{H}{30}\text{O}_2 $ | Carboxylic ester, bicyclic core | Diterpene skeleton |

| 2-Methyl-4-phenyl-2-butyl Isobutyrate | $ \text{C}{14}\text{H}{20}\text{O}_2 $ | Branched ester, phenyl | Phenyl, tertiary carbon |

Physicochemical Properties

Table 2: Property Comparison (Derived from )

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Notes |

|---|---|---|---|---|

| This compound | 265.1 (calculated) | ~250–280 (est.) | Low in water | High reactivity: Br (SN2), alkyne (cycloadditions) |

| Methyl Salicylate | 152.15 | 222 | Slightly polar solvents | Ester hydrolysis, UV absorption |

| Sandaracopimaric Acid Methyl Ester | 314.5 | >300 | Lipophilic | Thermal stability in resins |

| Dehydroabietic Acid Methyl Ester | 316.5 | >300 | Non-polar solvents | Resistance to oxidation |

Key Observations:

- Reactivity: The bromine atom in this compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki coupling) compared to non-halogenated esters like methyl salicylate . The conjugated enyne system may facilitate Diels-Alder or [2+2] cycloadditions, unlike the saturated or aromatic backbones of other esters.

- Solubility : Lipophilicity is higher than methyl salicylate due to the long aliphatic chain but lower than phenyl-substituted esters (e.g., 2-methyl-4-phenyl-2-butyl isobutyrate) .

Biological Activity

Overview of Methyl 2-bromodec-2-en-4-ynoate

This compound is an organic compound that falls under the category of alkynes and esters. Its structure features a bromine atom, a double bond, and an alkyne functional group, which contribute to its unique chemical properties and potential biological activities.

Chemical Structure

The chemical formula for this compound can be represented as follows:

The structure consists of:

- A bromine atom at the second carbon position.

- A double bond between the second and third carbon atoms.

- A triple bond between the fourth and fifth carbon atoms.

This compound's biological activity can be attributed to its reactivity due to the presence of multiple unsaturated bonds. Compounds with similar structures have shown various biological activities, including:

- Antimicrobial Properties : Alkynes and related compounds often exhibit activity against bacteria and fungi. The presence of the bromine atom may enhance this activity by increasing lipophilicity, allowing better penetration through microbial membranes.

- Anticancer Activity : Some studies have indicated that compounds containing alkyne functionalities can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Case Studies

-

Antimicrobial Activity :

- A study investigating various alkynes found that those with halogen substituents exhibited enhanced antimicrobial properties against Gram-positive bacteria. This compound was hypothesized to demonstrate similar effects based on structural analogies.

-

Anticancer Properties :

- Research into related compounds has shown that alkynes can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This property suggests potential therapeutic applications for this compound in oncology.

-

Enzyme Inhibition :

- Certain studies have reported that compounds with alkyne groups can act as enzyme inhibitors, particularly in metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.